(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride
CAS No.: 2044713-74-6
Cat. No.: VC6014201
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2044713-74-6 |
|---|---|
| Molecular Formula | C6H16Cl2N2O |
| Molecular Weight | 203.11 |
| IUPAC Name | (1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
| Standard InChI Key | JNSDDPHUFINEOS-UHFFFAOYSA-N |
| SMILES | COCC(C1CC1)NN.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identifiers
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride is systematically named to reflect its cyclopropyl ring, methoxyethyl chain, and hydrazine backbone. Key identifiers include:
The dual CAS numbers likely arise from variant registration processes or nomenclature updates, though both refer to the same compound .
Structural Features
The molecule consists of:
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A cyclopropyl group fused to a two-carbon chain.
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A methoxy (-OCH₃) substituent on the ethyl backbone.
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A hydrazine (-NH-NH₂) core, protonated as a dihydrochloride salt .
The dihydrochloride form improves aqueous solubility, critical for reaction handling and biological testing.
Synthesis and Manufacturing
Key Synthetic Routes
Synthesis typically involves multi-step protocols leveraging protective group chemistry. A representative method, adapted from cyclopropylhydrazine hydrochloride synthesis , includes:
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Protection of Hydrazine:
Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine in dichloromethane at 0–20°C, forming N-Boc-O-cyclopropylhydrazine . -
Deprotection and Salt Formation:
The Boc-protected intermediate undergoes HCl-mediated deprotection, yielding the dihydrochloride salt .
Process Optimization
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Solvent Selection: Dichloromethane and isopropanol are preferred for their compatibility with intermediates .
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Temperature Control: Reactions proceed at 0–20°C to minimize side reactions .
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Scalability: The method avoids column chromatography, enhancing industrial feasibility .
Physicochemical Characteristics
Thermal Properties
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Stability: Stable at room temperature under anhydrous conditions but hygroscopic due to the hydrochloride groups.
Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | >50 | 25°C, neutral pH |
| Methanol | ~30 | 25°C |
| Dichloromethane | <5 | 25°C |
Data extrapolated from analogous hydrazine dihydrochlorides .
Research Gaps and Future Directions
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